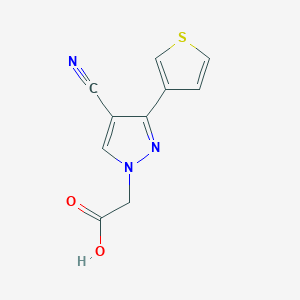

4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole

Vue d'ensemble

Description

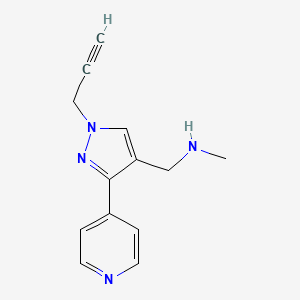

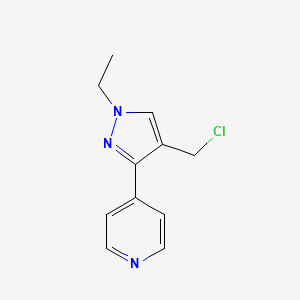

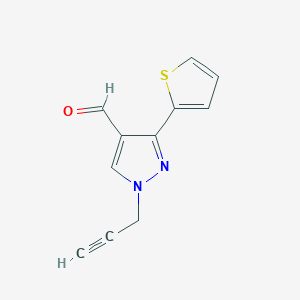

“4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, a thiophene ring, and a bromomethyl group . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heteroaromatic thiophene ring containing a sulfur atom at one position, a pyrazole ring, and a bromomethyl group .Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For instance, 3-(2-Octyldodecyl)thiophene was coupled with 4,7-dibromo-5,6-difluorobenzothiadiazole to obtain a difluoro[2,1,3]benzothiadiazole derivative, which was further brominated with NBS to generate a monomer that was polymerized with 2,2′-bithiophene .Physical And Chemical Properties Analysis

Thiophene, a component of “this compound”, is a five-membered heteroaromatic compound with the formula C4H4S. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives, including structures similar to 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole, has been a key area of research. For instance, a study synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacteria and fungi. The findings highlighted the significant antimicrobial properties of these compounds (Hamed et al., 2020).

Fluorescent Properties for Spectral Studies

Pyrazoline derivatives, closely related to the chemical , have been synthesized and analyzed for their fluorescence properties. These studies are important for understanding the spectral characteristics of such compounds, which can have implications in various scientific fields, including materials science (Ibrahim et al., 2016).

Anticancer Activity

Research has also focused on the synthesis of pyrazole derivatives and their potential anticancer activity. Various derivatives have been tested against different human cancer cell lines, showing promising results in inhibiting cancer cell growth (Srour et al., 2018).

Antidepressant Potential

The antidepressant activity of pyrazole derivatives, including those with thiophene components, has been explored. These studies assess the effectiveness of such compounds as potential medications for depression, contributing to the field of psychiatric medication development (Mathew et al., 2014).

Anti-Inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of pyrazole-based compounds have been investigated. These studies are vital for drug development, especially in the search for new pain relief and anti-inflammatory medications (Abdel-Wahab et al., 2012).

Ligand Synthesis for Metal Complexes

Pyrazole compounds have been used as ligands for stabilizing metal complexes. These complexes have applications in catalysis, illustrating the versatility of pyrazole derivatives in both organic and inorganic chemistry (Tovee et al., 2010).

Antimicrobial Hybrid Compounds

The synthesis of hybrid compounds containing pyrazole, thiophene, and other moieties has been explored for their potential antimicrobial activity. These compounds demonstrate promising activity against various microbial strains, highlighting their potential in antimicrobial drug development (Ashok et al., 2016).

Orientations Futures

Thiophene-based compounds, including “4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole”, hold great potential for future research due to their exceptional optical and conductive properties. They have been the center of attention for many researchers who have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications . This compound could potentially be used in the development of new drug molecules, offering some of the greatest hopes for success in the present and future epoch .

Propriétés

IUPAC Name |

4-(bromomethyl)-5-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJLCQLXERKNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.